molecular formula C19H17NO5S B15006520 6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one

6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one

Cat. No.: B15006520
M. Wt: 371.4 g/mol
InChI Key: PRMQXVZLOYZKKI-BOPFTXTBSA-N
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Description

(3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes an ethanesulfonyl group, a methylphenyl group, and a benzoxazinone core

Preparation Methods

The synthetic routes typically involve the use of reagents such as sulfonyl chlorides and aromatic aldehydes under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The benzoxazinone core can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzoxazinone derivatives and sulfonyl-containing compounds. Compared to these, (3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:

This detailed overview provides a comprehensive understanding of (3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C19H17NO5S/c1-3-26(23,24)14-8-9-18-15(10-14)20-16(19(22)25-18)11-17(21)13-6-4-12(2)5-7-13/h4-11,21H,3H2,1-2H3/b17-11-

InChI Key

PRMQXVZLOYZKKI-BOPFTXTBSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)C)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)C)O

Origin of Product

United States

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